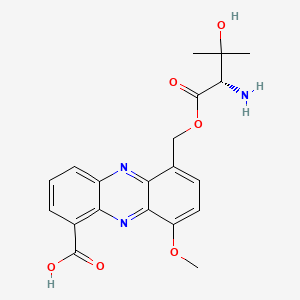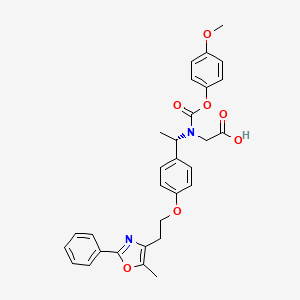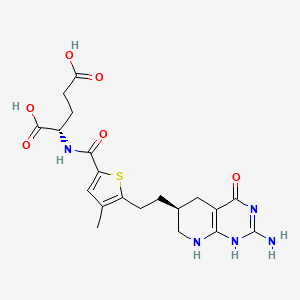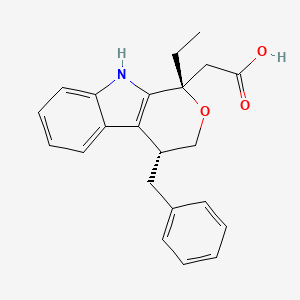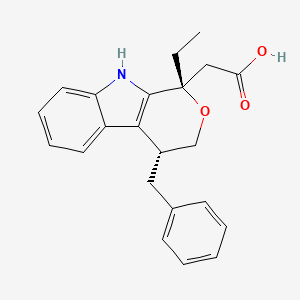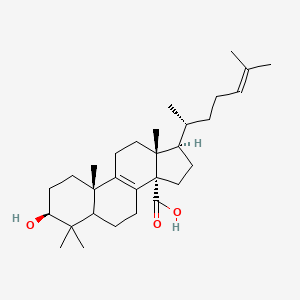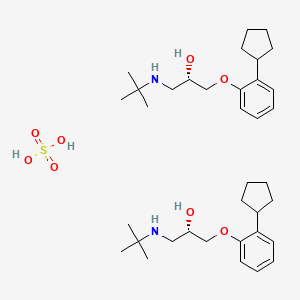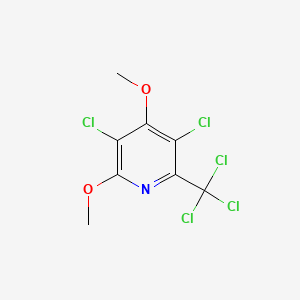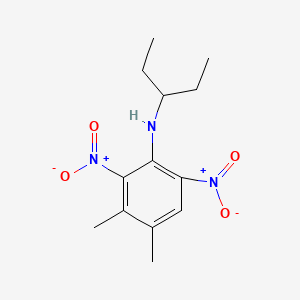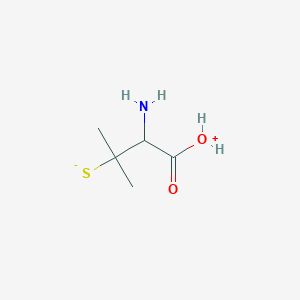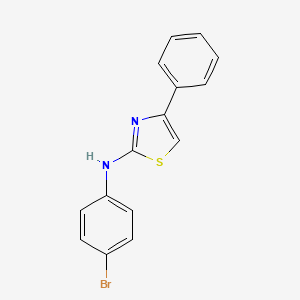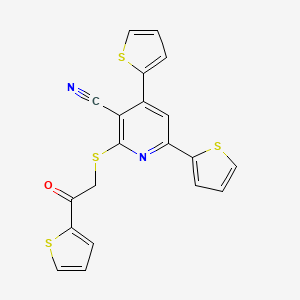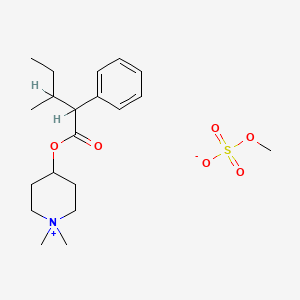
Pentapiperium methylsulfate
描述
甲基硫酸戊哌啶是一种合成季铵抗胆碱能和抗分泌剂。 它主要用于治疗消化性溃疡,因为它能够减少胃分泌 . 该化合物的分子式为C19H30NO2.CH3SO4,分子量为415.5441 .
准备方法
甲基硫酸戊哌啶的合成涉及哌啶衍生物与硫酸甲酯的反应。反应条件通常包括使用乙醇或甲醇等溶剂,并且可能需要加热以促进反应。 工业生产方法通常涉及在受控环境中进行大规模合成,以确保最终产品的纯度和一致性 .
化学反应分析
甲基硫酸戊哌啶会发生各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢。常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 这种反应涉及添加氢或去除氧气。常见的还原剂包括氢化铝锂和硼氢化钠。
取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素和烷化剂。
科学研究应用
甲基硫酸戊哌啶在科学研究中有几个应用,包括:
化学: 它被用作各种化学反应和合成过程中的试剂。
生物学: 它被用于与神经传递和受体相互作用相关的研究。
医学: 它被用于治疗消化性溃疡和其他胃肠道疾病。
工业: 它被用于生产药物和其他化学产品
作用机理
甲基硫酸戊哌啶通过作为毒蕈碱乙酰胆碱受体拮抗剂发挥作用。它与毒蕈碱受体结合,从而抑制乙酰胆碱的作用,乙酰胆碱是一种参与刺激胃分泌的神经递质。 这种抑制作用减少了胃分泌,使其在治疗消化性溃疡方面有效 .
与相似化合物的比较
甲基硫酸戊哌啶在作为毒蕈碱乙酰胆碱受体拮抗剂的特定作用方面是独一无二的。类似化合物包括:
阿托品: 另一种抗胆碱能药物,用于减少分泌物和治疗心动过缓。
东莨菪碱: 用于治疗晕动病和术后恶心。
格隆溴铵: 用于手术期间减少唾液分泌和呼吸道分泌物。
作用机制
Pentapiperium methylsulfate exerts its effects by acting as a muscarinic acetylcholine receptor antagonist. It binds to the muscarinic receptors, thereby inhibiting the action of acetylcholine, a neurotransmitter involved in the stimulation of gastric secretions. This inhibition reduces gastric secretions, making it effective in the treatment of peptic ulcers .
相似化合物的比较
Pentapiperium methylsulfate is unique in its specific action as a muscarinic acetylcholine receptor antagonist. Similar compounds include:
Atropine: Another anticholinergic agent used to reduce secretions and treat bradycardia.
Scopolamine: Used to treat motion sickness and postoperative nausea.
Glycopyrrolate: Used to reduce salivation and respiratory secretions during surgery.
Compared to these compounds, this compound is specifically used for its antisecretory properties in the treatment of peptic ulcers .
属性
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-4-yl) 3-methyl-2-phenylpentanoate;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30NO2.CH4O4S/c1-5-15(2)18(16-9-7-6-8-10-16)19(21)22-17-11-13-20(3,4)14-12-17;1-5-6(2,3)4/h6-10,15,17-18H,5,11-14H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGURFDXYQNOJCS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)OC2CC[N+](CC2)(C)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80998133 | |
| Record name | 1,1-Dimethyl-4-[(3-methyl-2-phenylpentanoyl)oxy]piperidin-1-ium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80998133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7681-80-3 | |
| Record name | Piperidinium, 1,1-dimethyl-4-[(3-methyl-1-oxo-2-phenylpentyl)oxy]-, methyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentapiperium methylsulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethyl-4-[(3-methyl-2-phenylpentanoyl)oxy]piperidin-1-ium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80998133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentapiperium metilsulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAPIPERIUM METHYLSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8B7PF4062 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


